5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol
Overview
Description
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol typically involves the reaction of hydrazonoyl halides with thiourea or thiosemicarbazide in the presence of a base such as triethylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
Hydrazonoyl Halide Preparation: Hydrazonoyl halides are synthesized by reacting hydrazine derivatives with acyl halides.
Cyclization Reaction: The hydrazonoyl halide is then reacted with thiourea or thiosemicarbazide in ethanol under reflux, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatographic techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, influencing enzyme activity. Additionally, the compound can interact with nucleic acids, disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the substituents attached to the ring.
Pyridine Derivatives: Compounds with a pyridine ring but different functional groups.
Uniqueness
5-Pyridin-2-YL-4,5-dihydro-1,3,4-thiadiazole-2-thiol is unique due to the combination of the pyridine and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial synthesis .
Properties
IUPAC Name |
5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c11-7-10-9-6(12-7)5-3-1-2-4-8-5/h1-4,6,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZNEWKKCQFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371939 | |
Record name | 5-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5757-43-7 | |
Record name | 5-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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